2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ARP 101 involves the reaction of ®-N-Hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)-3-methylbutanamide with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of ARP 101 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a product with a purity of ≥98% (HPLC). The compound is then purified and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
ARP 101 undergoes various chemical reactions, including:
Oxidation: ARP 101 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: ARP 101 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction may produce reduced amide derivatives .
Scientific Research Applications
ARP 101 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving matrix metalloproteinase-2 (MMP-2).
Biology: Investigated for its role in inducing autophagy-associated cell death in cancer cells.
Medicine: Explored for its potential in cancer treatment due to its ability to inhibit MMP-2, which is involved in cancer metastasis.
Industry: Utilized in the development of biosensors for the quantitative determination of matrix metalloproteinase-2
Mechanism of Action
ARP 101 exerts its effects by selectively inhibiting matrix metalloproteinase-2 (MMP-2). The compound binds to the active site of MMP-2, preventing the enzyme from degrading the extracellular matrix. This inhibition leads to reduced cancer cell invasion and metastasis. Additionally, ARP 101 induces autophagy-associated cell death in cancer cells by promoting the formation of autophagosomes and the conversion of LC3I to LC3II .
Biological Activity
2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide, also known as ARP-101, is a hydroxamic acid derivative that has garnered attention for its biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). This compound has implications in various physiological processes, including angiogenesis, cancer metastasis, and tissue remodeling.
- IUPAC Name : N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide
- Molecular Formula : C₁₉H₂₅N₂O₅S
- Molecular Weight : 406.5 g/mol
- CAS Number : 849773-64-4
ARP-101 functions primarily as a selective inhibitor of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix components. By inhibiting these enzymes, ARP-101 can modulate processes such as cell migration and invasion, which are critical in cancer progression and wound healing .
1. Matrix Metalloproteinase Inhibition
ARP-101 has been characterized as one of the most potent inhibitors for MMPs. The compound demonstrates an IC50 value of approximately 900 nM for MMP-2 inhibition, indicating significant efficacy in blocking enzymatic activity .
2. Induction of Autophagy
Research indicates that ARP-101 is a strong inducer of autophagy. Autophagy is a cellular process that degrades and recycles cellular components, which can be beneficial in cancer therapy by eliminating damaged organelles and proteins .
3. Effects on Angiogenesis and Cancer Metastasis
The compound's role in angiogenesis is notable; it can influence the formation of new blood vessels from pre-existing ones. This property is crucial in cancer metastasis, where tumor cells require a blood supply to grow and spread .
Case Study 1: Cancer Therapy
In a study involving breast cancer cell lines, treatment with ARP-101 resulted in reduced cell viability and migration. The inhibition of MMPs was linked to decreased invasiveness of cancer cells, suggesting potential use in therapeutic strategies against metastatic cancers .
Case Study 2: Wound Healing
Another investigation focused on the role of ARP-101 in wound healing models. The compound promoted faster healing rates in diabetic mice by enhancing angiogenesis and reducing inflammation through MMP inhibition .
Research Findings
Study | Findings |
---|---|
PMID: 21187062 | Demonstrated that ARP-101 effectively inhibits MMPs involved in tumor progression. |
PMID: 23900029 | Showed that ARP-101 induces autophagy in cancer cells, enhancing apoptosis and reducing tumor growth. |
PMID: 28247149 | Found that ARP-101 accelerates wound healing in diabetic models by modulating inflammatory responses and promoting angiogenesis. |
Properties
IUPAC Name |
N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZZVIWCMGVHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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